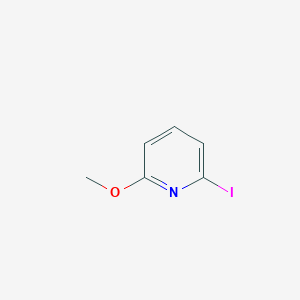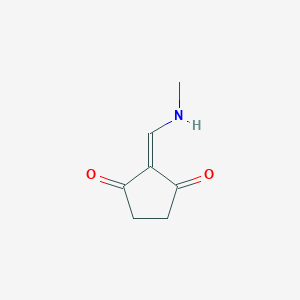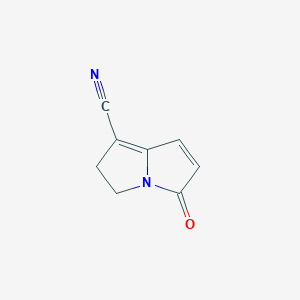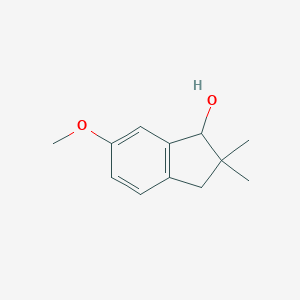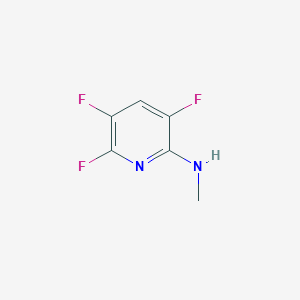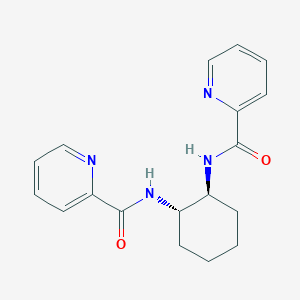
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid typically involves the condensation of a benzothiazole derivative with a suitable aliphatic precursor. Common synthetic routes include:
Condensation Reactions: Utilizing benzothiazole-2-carboxylic acid with aliphatic amines under acidic conditions.
Cyclization Reactions: Involving the cyclization of appropriate precursors in the presence of catalysts like phosphorus pentasulfide.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. Benzothiazole-based drugs are being explored for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive benzothiazole core.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting cellular processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-aminobenzothiazole: Another derivative with significant antimicrobial properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
What sets (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid apart is its specific stereochemistry and the presence of both a benzothiazole and a pentanoic acid moiety
Eigenschaften
CAS-Nummer |
177785-47-6 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
InChI-Schlüssel |
FUSYFEXGXRDJNB-KWQFWETISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Kanonische SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
| 177785-47-6 | |
Synonyme |
3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid CMBB-BIT N-(1-carboxy-2-methylbutyl)benzisothiazolone PD 161374 PD-161374 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)
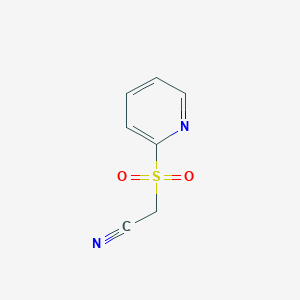
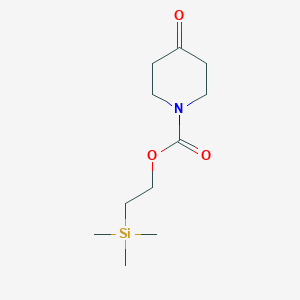
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
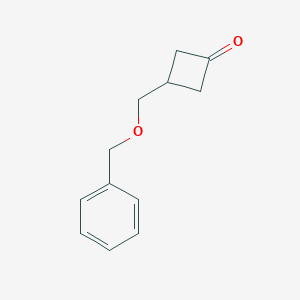
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
